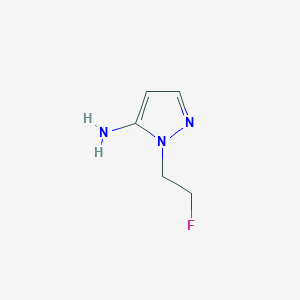

![molecular formula C9H15Cl2N3 B2602458 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl CAS No. 1956380-40-7](/img/structure/B2602458.png)

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine 2HCl is a chemical compound with the molecular formula C9H13N3.2ClH . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of benzodiazepines, including this compound, has been described in the literature . The process involves a combination of a S N Ar reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently undergoes a cyclocondensation .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3.2ClH/c10-8-1-2-9-7 (5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 236.14 . It is a yellow to brown solid at room temperature . The IR spectrum shows intense bands at 1705, 3256 cm −1 owing to the carbonyl and imino moieties .科学的研究の応用

Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

Researchers developed a general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including derivatives of tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one. This synthesis involves a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to oxirane ring-opening and direct cyclization to yield target compounds. The study confirms the structures of these compounds through NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022).

Novel One-Pot Synthesis of Tetrahydro-1H-benzo[b][1,5]diazepine Derivatives

A novel method for the synthesis of tetrahydro-1H-benzo[b][1,5]diazepine derivatives was developed, using an aromatic diamine, Meldrum's acid, and an isocyanide. This one-pot, catalyst-free method yields compounds related to known benzodiazepines with broad biological activities. The study highlights the significance of benzodiazepines in pharmaceuticals, detailing their use as anxiolytics, antiarrhythmics, and more (Shaabani et al., 2009).

Synthesis and Structural Studies

A study focused on the regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, utilizing 2,3-diaminopyridines and ethyl aroylacetates. The research elaborates on the synthesis pathway and provides X-ray crystal structure analysis of synthesized compounds, shedding light on their molecular structures and confirming their tautomeric forms in both solution and solid states (Alonso et al., 2020).

Rh-Catalyzed C-H Activation

This research introduces a Rh(iii)-catalyzed C-H activation/intramolecular condensation method for constructing benzo[f]pyrazolo[1,5-a][1,3]diazepines. This novel procedure allows for sequential C-C/C-N bond formation, presenting a one-pot, additive- and oxidant-free approach to synthesizing important scaffolds for potential biological activities (Ning et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the brain . These receptors are responsible for inhibitory neurotransmission and are key targets for anxiolytic and sedative drugs .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

By enhancing the effects of GABA, benzodiazepines increase inhibitory neurotransmission throughout the brain. This can affect various biochemical pathways, particularly those involved in anxiety, sleep, and seizure disorders .

Pharmacokinetics

While specifics can vary, benzodiazepines are generally well-absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The enhancement of GABA’s inhibitory action leads to the calming (anxiolytic), sleep-inducing, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Action Environment

Factors such as the individual’s age, liver function, and presence of other drugs can influence the action, efficacy, and stability of benzodiazepines .

特性

IUPAC Name |

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGWGHPEPCERBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

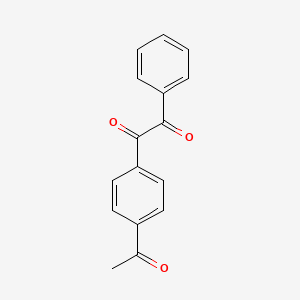

![methyl 3-(2,5-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2602376.png)

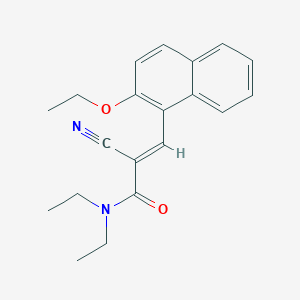

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

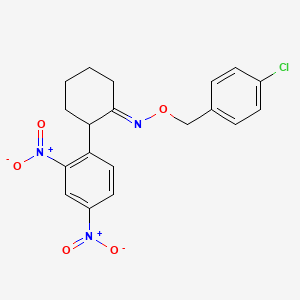

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)

![1-[2-(Dimethylsulfamoylamino)ethyl]-3-thiophen-3-ylpyrazole](/img/structure/B2602397.png)